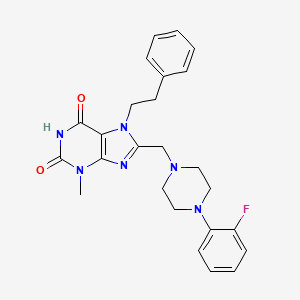

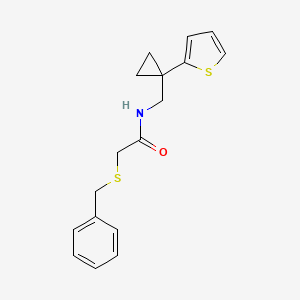

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The focus on purine derivatives, particularly those modified with piperazine and fluorophenyl groups, has increased due to their potential biological activities. These compounds are often synthesized for their pharmacological properties, excluding their application as drugs, dosage, and side effects.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of the core purine structure followed by successive attachments of functional groups like piperazine and fluorophenyl. For instance, Chłoń-Rzepa et al. (2004) synthesized 8-alkylamino derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones with varying substituents to explore their cardiovascular activity (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their interaction with biological targets. Karczmarzyk et al. (1995) analyzed the crystal structure of a related compound, providing insights into the geometry of the fused rings and substituent conformations (Karczmarzyk et al., 1995).

Chemical Reactions and Properties

Piperazine-2,5-diones, a key structural feature in these compounds, are synthesized through reactions such as Dieckmann cyclization, demonstrating the synthetic versatility and reactivity of these molecules (Aboussafy & Clive, 2012).

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

Research has unveiled the potential of 8-alkylamino substituted derivatives of 1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones in the field of cardiovascular studies. Specifically, compounds with 8-(2-morpholin-4-yl-ethylamino) substituents exhibited strong prophylactic antiarrhythmic activities. Additionally, derivatives with 8-benzylamino or 8-(pyridin-2-yl-methylamino) analogues demonstrated significant hypotensive activity. This suggests a promising avenue for the development of cardiovascular therapeutics (Chłoń-Rzepa et al., 2004).

Antimicrobial Research

The compound's derivatives have been explored as potent inhibitors of Mycobacterium tuberculosis. Targeting MurB to disrupt the biosynthesis of peptidoglycan, several novel purine linked piperazine derivatives exhibited significant antiproliferative effects. This discovery positions these derivatives as potential preclinical agents against Mycobacterium tuberculosis, highlighting their significance in antimicrobial research (Konduri et al., 2020).

Pharmaceutical Studies

In pharmaceutical formulations, the pharmacokinetic parameters and bioavailability of the compound have been meticulously studied, particularly in the context of an injectable dosage form of new antiplatelet drugs. Such investigations are crucial for understanding the dynamics and efficacy of the drug within biological systems (Smirnova et al., 2021).

Psychotropic Potential

The compound's derivatives have been studied for their serotonin receptor affinity and potential psychotropic activity. By modifying structural components and evaluating receptor affinity, research has shed light on the potential of these compounds in the development of new therapeutics for psychiatric disorders. This includes insights into antidepressant and anxiolytic properties, providing a basis for future clinical applications (Zagórska et al., 2016).

Herbicidal Applications

In the agricultural sector, novel 1-phenyl-piperazine-2,6-diones have been synthesized and demonstrated significant herbicidal activity. This highlights the compound's versatility and potential applications in the development of agricultural agents (Li et al., 2005).

Eigenschaften

IUPAC Name |

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-7-3-2-4-8-18)21(27-23)17-30-13-15-31(16-14-30)20-10-6-5-9-19(20)26/h2-10H,11-17H2,1H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJFTMDLWZGJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)